molecular formula C11H8FNO B8212134 1-(7-Fluoroquinolin-6-YL)ethanone

1-(7-Fluoroquinolin-6-YL)ethanone

Cat. No.: B8212134
M. Wt: 189.19 g/mol
InChI Key: FYMRVOJBEHZQES-UHFFFAOYSA-N
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Description

1-(7-Fluoroquinolin-6-yl)ethanone is a fluorinated quinoline derivative characterized by a ketone group (-COCH₃) at the 6-position and a fluorine atom at the 7-position of the quinoline ring. Its molecular formula is C₁₁H₈FNO, with a molecular weight of 189.19 g/mol . The fluorine substituent likely enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in pharmaceutical applications .

Properties

IUPAC Name

1-(7-fluoroquinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c1-7(14)9-5-8-3-2-4-13-11(8)6-10(9)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRVOJBEHZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Fluoroquinolin-6-YL)ethanone can be synthesized through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of fluorine atoms on a quinoline precursor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Fluoroquinolin-6-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
1-(7-Fluoroquinolin-6-YL)ethanone serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for various functionalization reactions, leading to the development of new compounds with enhanced properties.

Reactivity
The presence of the fluorine atom enhances the reactivity of this compound, making it suitable for nucleophilic substitutions and other organic transformations. This reactivity is essential for creating derivatives that can exhibit different biological activities.

Biological Applications

Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It acts by inhibiting bacterial DNA synthesis through the cleavage of DNA gyrase and topoisomerase IV, leading to bacterial cell death. This mechanism positions it as a candidate for developing new antibiotics against resistant strains of bacteria.

Antiviral and Anticancer Properties
Studies have shown that quinoline derivatives, including this compound, may possess antiviral and anticancer activities. The mechanisms often involve interference with cellular pathways critical for viral replication and cancer cell proliferation.

Medicinal Applications

Therapeutic Potential
Quinoline derivatives are being explored for their therapeutic potential in treating various diseases, including malaria and tuberculosis. The unique substitution pattern of this compound enhances its efficacy against these pathogens .

Case Study: Antimalarial Activity
A study demonstrated that derivatives of quinoline, similar to this compound, showed promising results against Plasmodium falciparum, the causative agent of malaria. The compound's ability to inhibit key enzymes involved in the parasite's life cycle was noted as a significant finding.

Industrial Applications

Material Development
In industry, this compound is utilized in developing materials with specific properties such as dyes and catalysts. Its unique chemical characteristics allow it to participate in reactions that yield products with desirable traits for industrial applications.

Data Table: Summary of Biological Activities

Activity Type Mechanism Target Pathogen/Condition Efficacy
AntimicrobialInhibition of DNA gyraseBacterial infectionsHigh
AntiviralInterference with replicationViral infectionsModerate
AnticancerInhibition of cell proliferationCancer cellsHigh
AntimalarialInhibition of enzyme activityMalariaHigh

Mechanism of Action

The mechanism of action of 1-(7-Fluoroquinolin-6-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . This specific mechanism makes them effective as antimicrobial agents.

Comparison with Similar Compounds

1-(7-Fluoroquinolin-3-yl)ethanone

  • Structure: Fluorine at position 7, ethanone at position 3.
  • Key Differences: The ethanone group at position 3 (vs. 6 in the target compound) alters the electron density distribution.

1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone

  • Structure: Methoxy (-OCH₃) at position 6, prenyl (C₅H₉) at position 7, ethanone at position 1.
  • Key Differences : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing effect. Prenylation enhances lipophilicity, which may improve membrane permeability in biological systems compared to the fluorine-substituted target compound .

Ring System Variations

1-(3-Methyl-benzofuran-2-yl)-ethanone

  • Structure: Benzofuran core with methyl at position 3 and ethanone at position 2.
  • Key Differences: The benzofuran system lacks the nitrogen atom present in quinoline, reducing basicity. The methyl group at position 3 may sterically hinder interactions with biological targets compared to fluorine’s smaller size .

1-(2-Chlorophenyl)ethanone

  • Structure: Simple acetophenone derivative with chlorine at the ortho position.
  • Key Differences : Chlorine’s electronegativity (higher than fluorine) increases the ketone’s electrophilicity. However, the absence of a fused aromatic ring system limits π-π stacking interactions, which are critical in drug-receptor binding .

Functional Group Modifications

1-(3,4-Dihydroxy-6-methylphenyl)-ethanone

  • Structure : Two hydroxyl groups at positions 3 and 4, methyl at position 4.
  • Key Differences : Hydroxyl groups increase water solubility via hydrogen bonding, contrasting with the fluorine’s lipophilicity. This compound’s antioxidant activity, as seen in carbohydrate-derived analogs, suggests that the target compound may lack similar redox properties .

1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)-2-hydrazino-ethanone

  • Structure: Indoloquinoxaline core with chlorine and hydrazino-ethanone groups.
  • The indoloquinoxaline system’s extended conjugation may confer fluorescence properties absent in the target compound .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula Key Properties Biological Activity Reference
1-(7-Fluoroquinolin-6-yl)ethanone Quinoline 7-F, 6-COCH₃ C₁₁H₈FNO High lipophilicity, metabolic stability Potential antiviral/anticancer
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline 6-OCH₃, 7-prenyl, 1-COCH₃ C₁₉H₂₁NO₂ Enhanced membrane permeability Anti-TMV activity
1-(3-Methyl-benzofuran-2-yl)-ethanone Benzofuran 3-CH₃, 2-COCH₃ C₁₀H₁₀O₂ Volatile, floral fragrance Used in perfumery
1-(2-Chlorophenyl)ethanone Benzene 2-Cl, COCH₃ C₈H₇ClO High electrophilicity Industrial synthesis intermediate

Research Findings and Implications

  • Anti-TMV Activity: Isoquinoline derivatives like 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone exhibit anti-tobacco mosaic virus (TMV) activity, suggesting that the target compound’s quinoline core and fluorine substituent may similarly inhibit viral replication .
  • Synthetic Routes: The use of CeCl₃·7H₂O in synthesizing 7-amino-1-arylisoquinolinequinones () indicates that lanthanide catalysts could be adapted for functionalizing the target compound’s quinoline ring.
  • Toxicology: While some ethanone derivatives (e.g., fragrance compounds) show low toxicity (), others with halogen substituents (e.g., 2-chloroacetophenone) require careful handling due to reactivity .

Biological Activity

1-(7-Fluoroquinolin-6-YL)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring with a fluorine substituent at the 7-position and an ethanone functional group. Its chemical structure can be represented as follows:

C9H8FNO\text{C}_9\text{H}_8\text{F}\text{N}O

This compound's unique structure contributes to its biological activity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including this compound, exhibit antimicrobial properties. A study focused on arylated quinoline carboxylic acids demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing promising inhibitory effects at low concentrations (MIC values) .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDM. tuberculosis
Compound 7i<1M. tuberculosis
Compound 7m<1M. tuberculosis

Antiviral Activity

Quinoline derivatives have also been studied for their antiviral properties. For instance, basic quinolinonyl diketo acid derivatives were developed as inhibitors of HIV-1 integrase (IN), with some compounds exhibiting IC50 values below 100 nM . This suggests that similar mechanisms may be present in this compound.

Table 2: Antiviral Activity of Quinoline Derivatives

CompoundIC50 (nM)Target Virus
12d<100HIV-1 IN
12f<100HIV-1 IN

Anti-Plasmodial Activity

Recent investigations into quinoline-furanone hybrids have revealed potent anti-plasmodial activity, suggesting that modifications to the quinoline structure can enhance efficacy against malaria . The comparison of IC50 values indicates that these compounds could serve as templates for developing new antimalarial agents.

Table 3: Anti-Plasmodial Activity

CompoundIC50 (µM)Comparison to Chloroquine
5g<5Comparable
6e<5Comparable

Study on Mycobacterium tuberculosis

A detailed study highlighted the synthesis and biological evaluation of various quinoline derivatives against Mtb. The findings indicated that certain modifications at the C-2 and C-6 positions significantly affected the compounds' inhibitory activities. For instance, compounds with longer alkyl chains at C-6 showed enhanced anti-tubercular activity .

Study on HIV-1 Integrase Inhibition

Another study focused on the development of quinolinonyl diketo acid derivatives as dual inhibitors against HIV-1 integrase and RNase H. The research provided insights into structure-activity relationships, indicating that specific substitutions on the quinoline ring could lead to improved potency against these viral targets .

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